molecular formula C31H42N2O4 B570596 N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide CAS No. 1309381-32-5

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide

Cat. No. B570596
M. Wt: 506.687
InChI Key: KEVHXKPFSNASJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Based on the synthesis and spectral data (MS, IR, 1H NMR, 13C NMR, and DEPT), the structures of these impurities were characterized . The compound has been used as an intermediate in the preparation of various products .


Molecular Structure Analysis

The InChI code for the compound is 1S/C31H44N2O5S/c1-5-8-12-29-30 (27-23-25 (32-39 (4,35)36)15-18-28 (27)38-29)31 (34)24-13-16-26 (17-14-24)37-22-11-21-33 (19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. The storage temperature is usually 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 and GHS08 pictograms. It has hazard statements H302-H373. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The compound has been used as a synthetic intermediate, particularly in preparing 2-butyl-3- (4- [3- (dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran, itself an intermediate for dronedarone . It could potentially be used in the synthesis of other compounds in the future.

properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O4/c1-4-7-11-29-30(27-22-25(32-23-34)14-17-28(27)37-29)31(35)24-12-15-26(16-13-24)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22-23H,4-11,18-21H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVHXKPFSNASJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NC=O)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide

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